molecular formula C11H15NO3S B13503044 N-benzyloxolane-3-sulfonamide

N-benzyloxolane-3-sulfonamide

Cat. No.: B13503044
M. Wt: 241.31 g/mol
InChI Key: JKTQDHNOLACZHM-UHFFFAOYSA-N
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Description

N-benzyloxolane-3-sulfonamide is a compound belonging to the sulfonamide class, which is characterized by the presence of a sulfonamide functional group (-SO2NH2) Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyloxolane-3-sulfonamide typically involves the reaction of benzyloxolane with sulfonyl chloride in the presence of a base. One common method includes the use of sodium hydroxide as the base and an organic solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyloxolane-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or other derivatives .

Scientific Research Applications

N-benzyloxolane-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyloxolane-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyloxolane-3-sulfonamide stands out due to its unique oxolane ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-benzyloxolane-3-sulfonamide

InChI

InChI=1S/C11H15NO3S/c13-16(14,11-6-7-15-9-11)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

JKTQDHNOLACZHM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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